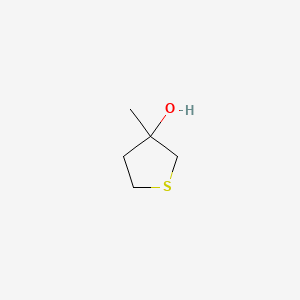

3-Methylthiolan-3-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-Methylthiolan-3-ol is a chemical compound with the molecular formula C5H10OS and a molecular weight of 118.2 . It is synthesized from Tetrahydrothiophen-3-one and Methylmagnesium Bromide .

Molecular Structure Analysis

The IUPAC name for 3-Methylthiolan-3-ol is 3-methyltetrahydrothiophen-3-ol . The InChI code for this compound is 1S/C5H10OS/c1-5(6)2-3-7-4-5/h6H,2-4H2,1H3 .Physical And Chemical Properties Analysis

3-Methylthiolan-3-ol has a melting point of 46 °C and a boiling point of 65-70 °C (at a pressure of 10 Torr). Its density is predicted to be 1.140±0.06 g/cm3, and its pKa is predicted to be 14.49±0.20 .Scientific Research Applications

Biochemical and Molecular Characterization

Research has highlighted the biochemical and molecular properties of certain compounds structurally similar or related to 3-Methylthiolan-3-ol. For instance, OlsG (Sinac_1600) was identified as an Ornithine Lipid N-Methyltransferase in the planctomycete Singulisphaera acidiphila, responsible for a new type of Ornithine Lipid (OL) modification, thereby revealing a synthesis pathway for N-methylated OL. This insight into lipid biochemistry could provide foundational knowledge for understanding the behavior and potential applications of similar compounds like 3-Methylthiolan-3-ol (Escobedo-Hinojosa et al., 2015).

Chemopreventive Properties

Certain thiol-containing compounds, which share a sulfhydryl group commonality with 3-Methylthiolan-3-ol, like 3H-1,2-dithiole-3-thione (D3T) and its analogues, have been studied for their cancer chemopreventive properties. These compounds have been shown to induce activities of detoxication enzymes, playing a pivotal role in blocking or diminishing the early stages of carcinogenesis (Tran et al., 2009).

Polymer Chemistry and Material Science

The compound has been studied in the context of polymer chemistry, particularly focusing on its growth mechanism and electrochemical properties. In situ spectroelectrochemical and kinetic studies of poly(3-methylthiophene), a polymer related to 3-Methylthiolan-3-ol, have provided insights into its growth mechanism, suggesting applications in conductive materials and electronic devices (Hoier & Park, 1993).

Safety and Hazards

The safety information available indicates that 3-Methylthiolan-3-ol is a substance that requires careful handling. It has been classified with the GHS07 pictogram and carries the signal word “Warning”. Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name |

3-methylthiolan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10OS/c1-5(6)2-3-7-4-5/h6H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBLPOGRPPJRSMH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCSC1)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

118.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-((4-isopropylphenyl)sulfonyl)-N-(4-methoxybenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2462053.png)

![ethyl 2-(2-(3-oxo-8-phenoxy-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2462058.png)

![2-{(E)-[(2-chlorophenyl)imino]methyl}-6-ethoxyphenol](/img/structure/B2462060.png)

![[3-(4-Chlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2462061.png)

![4-butoxy-N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)benzamide](/img/structure/B2462062.png)

![[(7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetic acid hydrate](/img/no-structure.png)

![[(4-Sulfamoylphenyl)carbamoyl]methyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2462068.png)

![N-(4-isopropylphenyl)-2-((2-oxo-1-(pyridin-4-ylmethyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2462074.png)